2-(Isobutylthio)benzaldehyde
Overview
Description
2-(Isobutylthio)benzaldehyde is an organic compound with the chemical formula C12H16OS. It is an aromatic aldehyde that contains an isobutylthio group (-SCH(CH3)2) attached to a benzene ring. This compound is known for its versatility as a precursor in the synthesis of complex molecules and is widely used in the pharmaceutical industry, agrochemical industry, and the field of organic pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylthio)benzaldehyde can be achieved through various methods. One common approach involves the reaction of benzaldehyde with isobutylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the thioether linkage.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic methods with lighter reagents that produce less waste and are of lower toxicity are favored according to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutylthio group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent under mild conditions.
Substitution: Organometallic reagents such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
2-(Isobutylthio)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biochemical pathways and as a reagent in various biological assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of organic pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isobutylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-(Isobutylthio)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: A simple aromatic aldehyde with a similar structure but lacking the isobutylthio group.
4-(Isobutylthio)benzaldehyde: A similar compound with the isobutylthio group attached at the para position instead of the ortho position.
2-(Methylthio)benzaldehyde: A similar compound with a methylthio group instead of an isobutylthio group.
The uniqueness of this compound lies in the presence of the isobutylthio group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUHCAFTCSSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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